Saprisartan

Catalog No.
S542432
CAS No.
146623-69-0
M.F
C25H22BrF3N4O4S
M. Wt
611.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saprisartan

CAS Number

146623-69-0

Product Name

Saprisartan

IUPAC Name

3-[[3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl]-5-cyclopropyl-2-ethylimidazole-4-carboxamide

Molecular Formula

C25H22BrF3N4O4S

Molecular Weight

611.4 g/mol

InChI

InChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34)

InChI Key

DUEWVPTZCSAMNB-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

GR 138950, GR-138950, GR138950, GR138950C, sapri-sartan potassium, saprisartan potassium

Canonical SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5

Description

The exact mass of the compound Saprisartan is 610.04972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action

Saprisartan works by selectively blocking the binding of angiotensin II, a hormone that causes blood vessels to constrict, to its receptors. This blockage leads to relaxation of blood vessels, ultimately reducing blood pressure.

Source

Angiotensin II Receptor Blockers:

Areas of Investigation

Scientific research is exploring the potential benefits of Saprisartan in various cardiovascular conditions. Here are some specific areas:

  • Hypertension: Studies are investigating the efficacy and safety of Saprisartan in lowering blood pressure in adults with hypertension.
  • Diabetic Nephropathy: Research is exploring whether Saprisartan can help protect the kidneys from damage caused by diabetes.
  • Heart Failure: Clinical trials are examining the potential of Saprisartan to improve heart function and reduce mortality in patients with heart failure.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.2

Exact Mass

610.04972

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HS64NG1G69

Drug Indication

Saprisartan is used in the treatment of hypertension and heart failure.

Pharmacology

By inhibiting the angiotensin II receptor, this drug leades to a decrease in sodium reabsorption and a decrease in vasoconstriction. This has the combined effect of decreasing blood pressure.

MeSH Pharmacological Classification

Angiotensin II Type 1 Receptor Blockers

Mechanism of Action

Saprisartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Saprisartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Saprisartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors.

Other CAS

146623-69-0

Wikipedia

Saprisartan

Dates

Modify: 2023-08-15
1: Forhead AJ, Jellyman JK, Gillham K, Ward JW, Blache D, Fowden AL. Renal growth
2: Charlton ST, Davis SS, Illum L. Evaluation of effect of ephedrine on the
3: Charlton ST, Davis SS, Illum L. Nasal administration of an angiotensin
4: Charlton ST, Davis SS, Illum L. Evaluation of bioadhesive polymers as delivery
5: Forhead AJ, Fowden AL. Role of angiotensin II in the pressor response to
6: Forhead AJ, Broughton Pipkin F, Fowden AL. Effect of cortisol on blood
7: Timmermans PB. Pharmacological properties of angiotensin II receptor
8: Timmermans PB. Angiotensin II receptor antagonists: an emerging new class of
9: Wang J, Yi GH, Zhu SM, Gu AG, Popilskis S, Zhang H, Burkhoff D. The role of
10: Anderson IK, Drew GM. The antihypertensive profile of the angiotensin AT1
11: Kuizinga MC, Smits JF, Arends JW, Daemen MJAP. AT2 receptor blockade reduces
12: Ceiler DL, Nelissen-Vrancken HJ, De Mey JG, Smits JF. Effect of chronic
13: Anderson IK, Drew GM. Investigation of the inhibitory effect of
14: Abdi A, Johns EJ. The effect of angiotensin II receptor antagonists on kidney
15: Forhead AJ, Broughton Pipkin F, Sutherland MF, Fowden AL. Changes in the
16: Hunt AA, Hilditch A, Drew GM. Effects of the angiotensin AT1 receptor
17: Zhao L, al-Tubuly R, Sebkhi A, Owji AA, Nunez DJ, Wilkins MR. Angiotensin II
18: Forhead AJ, Whybrew K, Hughes P, Broughton Pipkin F, Sutherland M, Fowden AL.
19: Hilditch A, Prior HM, Drew GM. Further investigations into the mechanism of
20: Clark KL, Robertson MJ, Drew GM. Renal pharmacology of GR138950, a novel

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